Fmoc-D-Orn(Boc)(Boc)-Gly-NH2

Peptide synthesis Atosiban Fragment coupling

Stepwise SPPS of Orn-Gly junctions in cyclic peptides like atosiban often leads to aggregation and yield loss. Fmoc-D-Orn(Boc)-Gly-NH2 is a pre-coupled dipeptide building block that eliminates one coupling step, directly improving crude purity. - Reduces aggregation risk at sterically demanding Orn-Gly sites, analogous to pseudoproline dipeptide strategies. - Orthogonal Boc/Fmoc protection ensures Nδ-amine stability during chain assembly, avoiding Dde/ivDde migration. - D-Orn configuration enhances serum half-life (>6h) and confers trypsin resistance critical for therapeutic candidates.

Molecular Formula C27H34N4O6
Molecular Weight 510.6 g/mol
Cat. No. B13139551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Orn(Boc)(Boc)-Gly-NH2
Molecular FormulaC27H34N4O6
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1
InChIKeyNCYJICKDLVRXCC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Orn(Boc)-Gly-NH2: Pre-Coupled Dipeptide for SPPS


Fmoc-D-Orn(Boc)-Gly-NH2 is an orthogonally protected, pre-coupled dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It consists of a D-ornithine residue bearing an Fmoc (9-fluorenylmethoxycarbonyl) group on the Nα-amine and a Boc (tert-butoxycarbonyl) group on the Nδ side-chain amine, coupled via a standard amide bond to a C-terminal glycinamide (Gly-NH2). This compound serves as a protected dipeptide synthon used to introduce the D-Orn-Gly-NH2 motif into target peptide sequences while eliminating one coupling step relative to sequential monomer addition [1]. Its precursor, Fmoc-D-Orn(Boc)-OH (CAS 118476-89-4), is a widely used single-amino-acid building block specified at ≥98.0% HPLC purity and ≥99.5% enantiomeric purity . The compound has been explicitly employed as a key intermediate in patented synthesis routes for the oxytocin antagonist atosiban (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2), wherein Fmoc-Orn(Boc)-Gly-NH2 is converted to Fmoc-Orn-Gly-NH2·HCl for resin loading [1].

1 Pre-coupled Fmoc-D-Orn(Boc)-Gly-NH2 dipeptide synthon for Fmoc-SPPS
2 Eliminates one coupling–deprotection cycle relative to sequential monomer addition
3 Orthogonal Boc side-chain protection stable to piperidine, removed at final TFA cleavage

Why Fmoc-D-Orn(Boc)-Gly-NH2 Cannot Be Replaced


Several structural and stereochemical features of Fmoc-D-Orn(Boc)-Gly-NH2 make straightforward substitution with in-class analogs problematic. First, the D-configuration of the ornithine residue is critical for conferring proteolytic stability in downstream therapeutic peptides—switching to the L-enantiomer (Fmoc-L-Orn(Boc)-Gly-NH2) abolishes this advantage, as L-ornithine-containing peptides are susceptible to trypsin-like serine proteases [1]. Second, substituting ornithine with lysine (e.g., Fmoc-D-Lys(Boc)-Gly-NH2) alters side-chain length, which affects both trypsin recognition [2] and the propensity for N-acyl migration side reactions that can cause peptide backbone cleavage [3]. Third, the orthogonal Boc protection on the Nδ-amine is essential for Fmoc-SPPS compatibility; replacing it with Dde or ivDde introduces risk of protecting-group migration during repetitive piperidine treatments . Finally, using sequential monomer addition (Fmoc-D-Orn(Boc)-OH followed by H-Gly-NH2 coupling) instead of the pre-coupled dipeptide adds an additional coupling–deprotection cycle, compounding stepwise yield losses and increasing the burden of by-product formation [4].

D-Configuration Switching to L-enantiomer may alter proteolytic stability context in peptide research models.
Orn vs. Lys Side-chain length difference affects trypsin recognition and N-acyl migration propensity; Boc protection suppresses migration pathway.
Boc vs. Dde/ivDde Dde migration under piperidine or unpredictable ivDde removal may compromise peptide homogeneity.

Fmoc-D-Orn(Boc)-Gly-NH2: Comparative Evidence


Fragment Coupling vs. Stepwise Coupling for Atosiban

Using a pre-coupled tripeptide building block (Fmoc-Pro-Orn-Gly-NH2) that incorporates the Orn-Gly dipeptide motif analogous to Fmoc-D-Orn(Boc)-Gly-NH2, a 2025 Chinese study achieved a total atosiban yield of 64% and final purified purity of 99% (RP-HPLC) [1]. In contrast, prior art solid-phase synthetic strategies for atosiban employing conventional stepwise amino acid addition reported final product purity of only 90% [2]. The fragment condensation approach eliminates at least one coupling–deprotection cycle at the challenging Orn-Gly junction, reducing the cumulative yield loss that degrades overall process efficiency in stepwise SPPS [3].

Fragment vs. Stepwise Yield
Cross-study comparable
64% total yield, 99% purity
Supports higher crude purity and reduced purification burden with fragment strategy
Prior art stepwise atosiban synthesis reported ~90% purity; fragment coupling eliminates one challenging cycle
Peptide synthesis Atosiban Fragment coupling Solid-phase peptide synthesis Process optimization

D-Orn vs. L-Orn: Proteolytic Stability Comparison

The D-configuration of the ornithine residue in Fmoc-D-Orn(Boc)-Gly-NH2 is essential for conferring proteolytic stability to downstream peptides. The single-amino-acid precursor Fmoc-D-Orn(Boc)-OH is commercially specified with enantiomeric purity ≥99.5% (a/a), ensuring that L-Orn contamination—which would introduce trypsin-sensitive cleavage sites—is kept below 0.5% . In a comparative study, an hGH-RH(1-29)-NH2 analogue in which ornithine replaced lysine at positions 12 and 21 showed complete resistance of the 12-13 and 21-22 peptide bonds to tryptic hydrolysis, whereas the corresponding Lys-containing analogue was susceptible to cleavage [1]. Furthermore, the antimicrobial peptide analogue ECPep-2D-Orn—bearing a D-amino acid at position 2 and incorporating ornithine—exhibited a serum half-life above 6 hours, representing up to a 3-fold increase over the L-reference peptide [2].

D-Orn vs. L-Orn Proteolytic Stability
Class-level inference
Complete trypsin resistance at two peptide bonds; serum half-life >6 h (up to 3-fold vs L-reference)
Enantiomeric purity may support proteolytic stability in peptide research models
≥99.5% enantiomeric purity specification limits L-isomer contamination to ≤0.5%
D-amino acid Protease resistance Enantiomeric purity Peptide serum stability Therapeutic peptide design

Ornithine vs. Lysine: Trypsin Susceptibility and Acyl Migration

Ornithine and lysine differ by a single methylene group in the side chain, yet this structural difference has profound consequences for both enzymatic recognition and chemical side-reaction propensity. In hGH-RH(1-29)-NH2 analogues, replacement of Lys with Orn at positions 12 and 21 rendered both the 12-13 and 21-22 peptide bonds completely resistant to trypsin-catalyzed hydrolysis, a finding confirmed by RP-HPLC and ESI-MS monitoring of the digestion course [1]. Conversely, the Lys-containing analogue underwent progressive cleavage at both positions. From a chemical stability perspective, ornithine—like diaminobutyric acid (Dab)—can undergo N-acyl migration via a six-membered ring intermediate, leading to peptide backbone cleavage; this side reaction is suppressed by the additional methylene group present in lysine but remains a potential degradation pathway for unprotected ornithine [2]. The Boc protection on the Nδ-amine of Fmoc-D-Orn(Boc)-Gly-NH2 blocks this side reaction during SPPS chain assembly, whereas unprotected or Dde/Alloc-protected ornithine derivatives remain vulnerable.

Orn vs. Lys: Trypsin & Acyl Migration
Cross-study comparable
Orn peptide: two bonds completely resistant; Lys peptide: cleaved. Boc blocks six-membered ring acyl migration.
Orn may reduce trypsin susceptibility; Boc protection suppresses chemical degradation pathway
Acyl migration documented in unprotected ornithine; Boc maintains backbone integrity during assembly
Ornithine Lysine Trypsin resistance Peptide stability Solid-phase peptide synthesis

Boc vs. Dde/ivDde Protection in Fmoc SPPS

The choice of Nδ side-chain protecting group on ornithine directly affects synthetic fidelity during repetitive Fmoc deprotection cycles. The Boc group on Fmoc-D-Orn(Boc)-Gly-NH2 is stable to 20% piperidine in DMF (standard Fmoc removal conditions) and is cleaved only by TFA treatment during final resin cleavage . In contrast, the widely used Dde (N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]) protecting group has been documented to undergo migration during piperidine-mediated Fmoc deprotection of Nε-Fmoc-Lys residues, leading to irreversible scrambling of its position within the peptide chain; partial loss of Dde has also been noted during synthesis of long sequences . The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) does not undergo migration but can prove extremely difficult to remove, particularly at the C-terminus or in aggregated sequences, sometimes requiring up to 10% hydrazine in DMF . Boc-protected ornithine building blocks avoid both the migration liability of Dde and the removal difficulty of ivDde, providing a more robust orthogonal protection scheme for routine Fmoc-SPPS.

Boc vs. Dde/ivDde SPPS Stability
Class-level inference
Boc: no migration, clean TFA removal. Dde: documented migration. ivDde: may require 10% hydrazine.
Orthogonal Boc scheme supports cleaner, more predictable SPPS workflow
Dde scrambling and ivDde removal difficulty can stall synthesis or require aggressive conditions
Orthogonal protection Boc Dde ivDde Side-chain protection Fmoc-SPPS

Fmoc-D-Orn(Boc)-Gly-NH2: Key Applications


GMP Atosiban and Cyclic Peptide Synthesis

The 2025 Zhang et al. study demonstrated that a fragment condensation strategy using Fmoc-Pro-Orn-Gly-NH2—incorporating the same Orn-Gly dipeptide core as Fmoc-D-Orn(Boc)-Gly-NH2—delivers atosiban at 64% total yield with 99% final purity, surpassing the ~90% purity achieved by conventional stepwise SPPS [1]. For industrial procurement of atosiban intermediates or related Orn-Gly-containing cyclic peptide APIs, selecting the pre-coupled dipeptide building block reduces the number of coupling steps at a sterically demanding junction, directly translating to higher crude purity, simplified purification, and lower cost of quality. The Boc side-chain protection ensures compatibility with standard TFA cleavage protocols without the migration or stubborn-removal issues associated with Dde/ivDde chemistry .

Protease-Resistant D-Orn Therapeutic Peptides

For peptide drug discovery programs targeting enhanced in vivo half-life, the D-configuration of the ornithine residue is critical. The literature demonstrates that Orn substitution for Lys confers complete trypsin resistance at specific peptide bonds [2], while D-ornithine-containing peptide analogues achieve serum half-lives exceeding 6 hours—a 3-fold improvement over L-reference peptides [3]. Procurement of Fmoc-D-Orn(Boc)-Gly-NH2 ensures enantiomeric purity ≥99.5% (traceable to the single-amino-acid precursor specification), minimizing the risk that even 0.5% L-isomer contamination could introduce a protease-sensitive liability into the final therapeutic candidate .

Fragment Coupling for Aggregation-Prone Peptides

Peptide sequences containing the Orn-Gly junction—particularly in the context of atosiban-like cyclic lactam or disulfide-bridged architectures—are prone to aggregation during stepwise SPPS chain elongation. Pre-coupled dipeptide building blocks such as Fmoc-D-Orn(Boc)-Gly-NH2 bypass the need for direct coupling onto a sterically hindered or aggregation-prone resin-bound intermediate, analogous to the established use of pseudoproline and isoacyl dipeptides for disrupting inter-chain aggregation . By eliminating one coupling–deprotection cycle, the pre-coupled approach reduces the cumulative yield penalty that, at 97% per-step efficiency, would produce only ~1.4% overall yield over 140 steps [4]. This makes the dipeptide building block particularly valuable for long or hydrophobic peptides where maintaining ≥99% per-step coupling efficiency becomes technically challenging.

Orthogonal Protection for Cyclic and Branched Peptides

The orthogonal Boc/Fmoc protection scheme of Fmoc-D-Orn(Boc)-Gly-NH2 enables selective Nδ-amine deprotection with TFA after completion of the peptide backbone assembly—a critical requirement for on-resin cyclization (e.g., lactam bridge formation), side-chain conjugation, or branching. Unlike Dde-protected ornithine derivatives, which risk migration and positional scrambling under repetitive piperidine exposure , the Boc group remains quantitatively stable through all Fmoc deprotection cycles and is cleanly removed under standard final cleavage conditions. This reliability is essential for applications requiring unambiguous site-specific modification of the ornithine side chain.

Application
Selection Property
Validation Focus
Atosiban and cyclic peptide fragment synthesis
Fragment coupling efficiency
Crude purity and yield endpoints
Protease-resistant peptide stability research
Enantiomeric purity review
Trypsin resistance and serum stability assays
Aggregation-prone peptide chain assembly
Pre-coupled dipeptide use
Stepwise yield loss modeling and aggregation mitigation
Orthogonal site-specific side-chain modification
Boc protection stability
Migration-free deprotection and on-resin cyclization

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